molecular formula C15H14N2O2S2 B2730350 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea CAS No. 1421456-76-9

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

Cat. No.: B2730350
CAS No.: 1421456-76-9
M. Wt: 318.41
InChI Key: ZGPJCCXKTGSPNQ-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is an organic compound that features a unique structure combining furan and thiophene rings These heterocyclic components are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea typically involves the reaction of furan-3-ylmethylamine with thiophen-2-yl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding sulfoxides or epoxides.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea moiety to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether as a solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, epoxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted thiophenes or furans.

Scientific Research Applications

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(thiophen-3-yl)-1-(thiophen-2-ylmethyl)urea
  • 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(furan-2-ylmethyl)urea

Comparison: Compared to these similar compounds, 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea exhibits unique properties due to the specific positioning of the furan and thiophene rings. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the presence of the furan-3-ylmethyl group may enhance its ability to participate in π-π stacking interactions, potentially increasing its efficacy in certain applications.

Biological Activity

1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include furan and thiophene rings linked through a urea functional group. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Structural Characteristics

The compound's structure is characterized by:

  • Furan and Thiophene Rings : These heterocycles contribute to the compound's chemical reactivity and potential biological activity.
  • Urea Functional Group : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Compounds with thiourea and urea functionalities have shown antibacterial and antifungal properties .
  • Anticancer : Several studies have reported anticancer activities, with some derivatives displaying selective cytotoxicity against various cancer cell lines .
  • Antiviral : The potential for antiviral activity has been noted, particularly in N-heterocycles, which can inhibit viral replication .

Anticancer Activity

A study on urea derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against human cancer cell lines. For instance, a related compound showed GI50 values ranging from 1.7 to 28.7 μM across different cancer types, indicating potent anticancer properties .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiourea derivatives. For example, compounds containing thiourea moieties have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to its structural components .

The mechanism by which this compound exerts its biological effects likely involves:

  • Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins or nucleic acids, influencing their function.
  • π–π Interactions : The aromatic rings (furan and thiophene) can engage in π–π stacking interactions with other biomolecules, potentially stabilizing or destabilizing their structures.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-(Furan-2-ylmethyl)-3-(3-phenylpropyl)ureaLacks thiophene ringFocused on phenylpropyl functionality
1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)ureaLacks phenylpropyl groupRetains both furan and thiophene functionalities
3-(3-Phenylpropyl)-1-(2-(thiophen-2-yl)ethyl)ureaLacks furan ringEmphasizes thiophene interactions

The unique combination of functional groups in this compound suggests potential for novel interactions within biological systems that may not be present in its analogs. This structural diversity enhances its attractiveness as a candidate for further research in drug development.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-15(16-14-4-2-8-21-14)17(9-12-5-6-19-11-12)10-13-3-1-7-20-13/h1-8,11H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPJCCXKTGSPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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